molecular formula C10H15NO B1342085 4-Ethoxy-2,5-dimethylaniline CAS No. 706822-63-1

4-Ethoxy-2,5-dimethylaniline

Cat. No.: B1342085
CAS No.: 706822-63-1
M. Wt: 165.23 g/mol
InChI Key: DGFGRYUGZNOALD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-dimethylaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by an ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Ethoxy-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Biochemical Analysis

Biochemical Properties

4-Ethoxy-2,5-dimethylaniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its oxidation and subsequent formation of reactive intermediates. These intermediates can further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which in turn can alter gene expression and cellular responses. Additionally, this compound can interfere with mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exhibit threshold effects, where significant biological changes become apparent. High doses of this compound have been associated with toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematotoxicity. These effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further metabolic transformations, including conjugation with glutathione or other cellular nucleophiles. The metabolic pathways of this compound can influence its biological activity and toxicity. For example, the formation of reactive intermediates can lead to covalent binding to cellular macromolecules, resulting in potential toxic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2,5-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 2,5-dimethylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylaniline: Lacks the ethoxy group, which can affect its reactivity and applications.

    4-Methoxy-2,5-dimethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-2,6-dimethylaniline: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness

4-Ethoxy-2,5-dimethylaniline is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds.

Properties

IUPAC Name

4-ethoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFGRYUGZNOALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602552
Record name 4-Ethoxy-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706822-63-1
Record name 4-Ethoxy-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 36 (950 mg, 3.6 mmol) in 10 mL dichoromethane, trifloroacetic acid (5 mL) was added. The reaction mixture was stirred for 2 h. At this point, LC-MS showed the reaction to be complete. The reaction flask was concentrated to remove the solvent and most of the TFA. The residue was then dried further in a high vacuum oven over 24 h to give the title compound 37 as TFA salt.
Name
36
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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